![molecular formula C10H8BrClF3NO B2474046 2-Bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]propanamide CAS No. 1934109-24-6](/img/structure/B2474046.png)
2-Bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]propanamide is a chemical compound. It is provided to early discovery researchers as part of a collection of rare and unique chemicals . It belongs to the class of organic compounds known as trifluoromethylbenzenes, which are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .
Synthesis Analysis
The synthesis of such compounds often involves reactions at the benzylic position, which are very important for synthesis problems . The direct arylation of N-protected 3-haloindole derivatives with benzenesulfonyl chlorides as coupling partners using 5 mol% of bis (acetonitrile)dichloropalladium (ii) catalyst and lithium carbonate as a base in 1,4-dioxane was investigated .Molecular Structure Analysis
The molecular formula of 2-Bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]propanamide is C11H10BrClF3NO . The molecular weight is 282.06 .Chemical Reactions Analysis
Reactions at the benzylic position are very important for synthesis problems. These include free radical bromination, nucleophilic substitution, and oxidation .Applications De Recherche Scientifique
Synthesis and Molecular Structure
- A study by Kulai & Mallet-Ladeira (2016) involved the synthesis of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide, analyzing it through NMR, FT-IR spectroscopies, high-resolution mass-spectrometry, and single-crystal X-ray diffraction. This compound was found to be an efficient fluorescent ATRP initiator in polymerizations of acrylates (Kulai & Mallet-Ladeira, 2016).
Antimicrobial Properties
- Baranovskyi et al. (2018) synthesized 3-(4-Acetylphenyl)-(2-methyl)-2-chloro(bromo, thiocyanato)propanamides, testing their antibacterial and antifungal properties. The study found that these compounds exhibited significant antimicrobial activity (Baranovskyi et al., 2018).
DNA Binding and Biological Activities
- Rasool et al. (2021) conducted a study on new chalcones synthesized from substituted aldehydes and fluorinated acetophenone. The study explored their interaction with Salmon sperm DNA, Urease inhibition, antioxidant potential, and other molecular properties using various spectroscopic techniques and DFT studies (Rasool et al., 2021).
Spectrophotometric Analysis
- Rangappa et al. (2000) developed new methods for the spectrophotometric determination of 2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide in its pure and pharmaceutical forms. This study contributed to analytical techniques for detecting and analyzing similar compounds (Rangappa et al., 2000).
Crystal Structure and Biological Activity
- Bai et al. (2012) synthesized N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide, investigating its crystal structure and antimicrobial properties. This research adds to the understanding of the structural and biological characteristics of related compounds (Bai et al., 2012).
Safety and Hazards
Mécanisme D'action
Mode of Action
The compound contains a bromine atom, which is often involved in electrophilic aromatic substitution reactions . This suggests that the compound could potentially interact with its targets through covalent bonding, leading to changes in the target’s function.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]propanamide . Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interactions with its targets. For example, the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C .
Propriétés
IUPAC Name |
2-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrClF3NO/c1-5(11)9(17)16-8-3-2-6(12)4-7(8)10(13,14)15/h2-5H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOBNMRYWIPNLLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1)Cl)C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

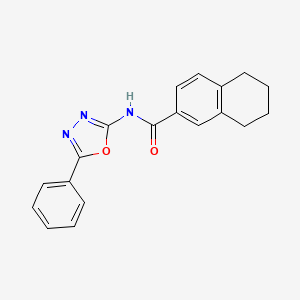
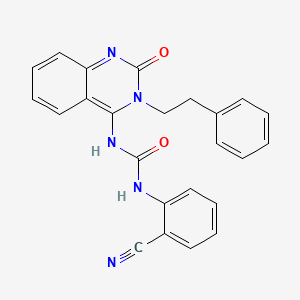
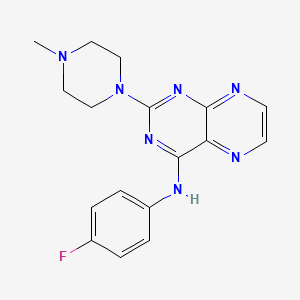
![4-fluoro-N'-[(4-pentylcyclohexyl)carbonyl]benzenecarbohydrazide](/img/structure/B2473970.png)
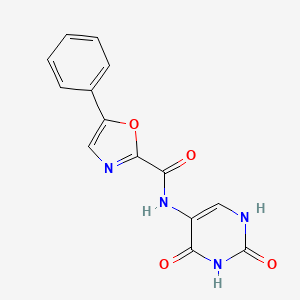

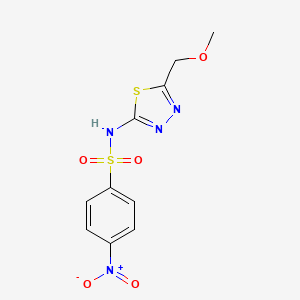


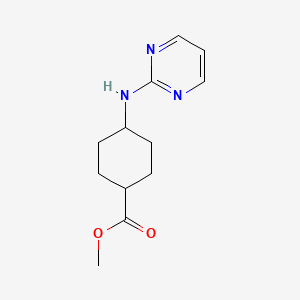

![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2473982.png)
![6-Chloro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2473985.png)
![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2473986.png)